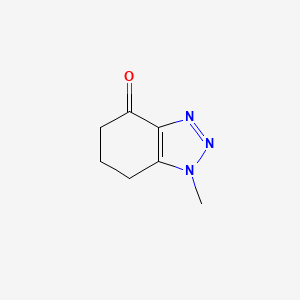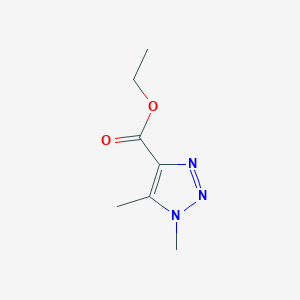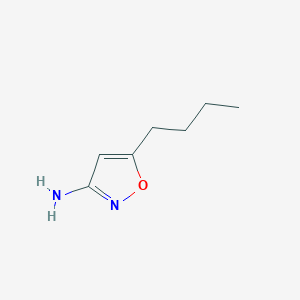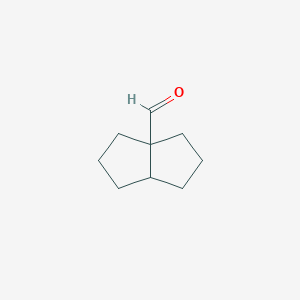
(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, also known as 2S-Aminohexanoic acid (2S-AHA), is a naturally occurring amino acid found in the human body and in certain foods. It has been studied for its potential applications in medical research and drug development.
科学的研究の応用
2S-AHA has been studied for its potential applications in medical research and drug development. It has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential anti-inflammatory and anti-oxidant properties. Additionally, 2S-AHA has been investigated for its potential role in the regulation of glucose metabolism and its ability to reduce cholesterol levels.
作用機序
2S-AHA has been found to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of tetrahydrofolate, which is an important cofactor in the metabolism of amino acids, nucleic acids, and other biological molecules. By inhibiting DHFR, 2S-AHA has been found to interfere with the synthesis of tetrahydrofolate and thus, the metabolism of these molecules.
Biochemical and Physiological Effects
2S-AHA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which is a molecule involved in inflammation and oxidative stress. Additionally, 2S-AHA has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-1β. It has also been found to reduce the production of reactive oxygen species, which are molecules that can cause oxidative stress and cellular damage.
実験室実験の利点と制限
2S-AHA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it has been found to have a number of biochemical and physiological effects, which makes it useful for studying the mechanisms of various diseases. However, it is important to note that 2S-AHA is a relatively small molecule, which can make it difficult to study its mechanism of action in detail.
将来の方向性
There are a number of potential future directions for 2S-AHA research. One potential direction is to investigate its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore its potential anti-inflammatory and anti-oxidant properties. Additionally, further research could be conducted to explore its potential role in the regulation of glucose metabolism and its ability to reduce cholesterol levels. Finally, further research could be conducted to explore its potential role in the prevention and treatment of cancer.
合成法
2S-AHA can be synthesized from 2-aminohexanoic acid, which is commercially available. The synthesis of 2S-AHA involves the reaction of 2-aminohexanoic acid with 2-chloroacetic acid in the presence of anhydrous sodium sulfate and an aqueous solution of sodium hydroxide. This reaction is followed by the addition of aqueous sodium hydroxide and the formation of a precipitate. The precipitate is then filtered off and the 2S-AHA is collected by crystallization.
特性
IUPAC Name |
(2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCAPAMERRNXMJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)

![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)




amine](/img/structure/B6603848.png)
